1-(2-Ethoxyethoxy)-2-iodobenzene
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Overview
Description
1-(2-Ethoxyethoxy)-2-iodobenzene is an organic compound with the molecular formula C10H13IO2. It is a derivative of iodobenzene, where the iodine atom is substituted at the second position of the benzene ring, and the ethoxyethoxy group is attached to the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyethoxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(2-ethoxyethoxy)benzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under mild conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethoxy)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodoso or iodyl derivatives, and reduction to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are typically used.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.
Coupling Reactions: Products include biaryl or alkyl-aryl compounds.
Oxidation and Reduction: Products include iodoso, iodyl, and deiodinated benzene derivatives.
Scientific Research Applications
1-(2-Ethoxyethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethoxy)-2-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: This compound shares the ethoxyethoxy group but lacks the iodine atom and benzene ring.
2-Ethoxyethanol: Similar in structure but with a simpler ethoxy group and no benzene ring.
Uniqueness
1-(2-Ethoxyethoxy)-2-iodobenzene is unique due to the presence of both the ethoxyethoxy group and the iodine atom on the benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-ethoxyethoxy)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJANMXZGRAKTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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